

Vormatrigine (PRAX-628): A Technical Overview of Preclinical Pharmacodynamics in Rodent Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

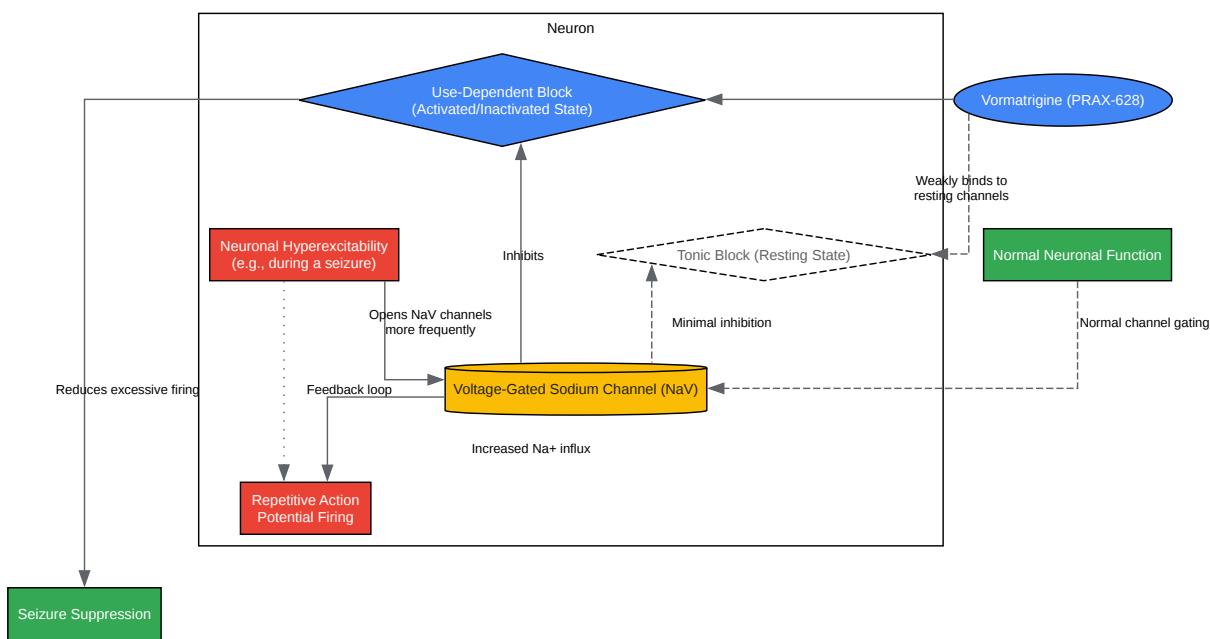
Compound Name: **Vormatrigine**

Cat. No.: **B15588936**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Vormatrigine (PRAX-628) is a next-generation, orally active, small molecule being developed for the treatment of central nervous system disorders, primarily epilepsy.^{[1][2]} It is a functionally selective sodium channel blocker that targets the hyperexcitable states of voltage-gated sodium (NaV) channels in the brain.^{[1][3]} Preclinical data suggest a differentiated profile from standard-of-care anti-seizure medications (ASMs), with the potential for a wider therapeutic window. This technical guide provides an in-depth summary of the publicly available preclinical pharmacodynamic data for **vormatrigine** in rodent models, focusing on its anticonvulsant activity and mechanism of action.

Mechanism of Action: State-Dependent Sodium Channel Blockade

Vormatrigine exhibits a potent and state-dependent inhibition of voltage-gated sodium channels, with a notable preference for channels in a hyperexcitable state.^{[4][5]} This functional selectivity is thought to contribute to its potent anticonvulsant effects while potentially minimizing the adverse effects associated with the tonic block of sodium channels involved in normal neuronal function.^{[5][6]}

In vitro studies using automated patch clamp recordings on human NaV1.6 (hNaV1.6) channels expressed in HEK cells have elucidated the specific inhibitory profile of **vormatrigine**. [4][7] The compound demonstrates a significantly greater potency for persistent sodium currents and for channels in a use-dependent (activated) state compared to a tonic (resting) state.[4][7]

Signaling Pathway of Vormatrigine's Action

[Click to download full resolution via product page](#)

Vormatrigine's state-dependent blockade of NaV channels.

Quantitative Analysis of NaV Channel Inhibition

The table below summarizes the in vitro inhibitory activity of **vormatrigine** on hNaV1.6 channels, comparing it to standard-of-care anti-seizure medications.

Compound	Persistent INa IC50 (nM)	Tonic Block (TB) IC50 (nM)	Use-Dependent Block (UDB) IC50 (nM)	UDB/TB Preference Ratio	Persistent INa/TB Preference Ratio
Vormatrigine (PRAX-628)	128[4][7]	Not explicitly stated, but UDB is 44x greater[7][8]	200[7][8]	44[7][8]	68[1][7]
Carbamazepine	77,500[4][7]	Not explicitly stated, but persistent INa is 30x greater[4][7]	No UDB observed[4][7]	-	30[4][7]
Cenobamate	71,690[4][7]	Not explicitly stated, but persistent INa is 24x greater[4][7]	UDB is 2.3x greater than TB[4][7]	2.3[4][7]	24[4][7]

Anticonvulsant Efficacy in Rodent Models

Vormatrigine has demonstrated potent and broad-spectrum anticonvulsant activity in several well-validated acute seizure models in mice.[4] These models are considered to have high predictive validity for focal onset seizures in humans.[4]

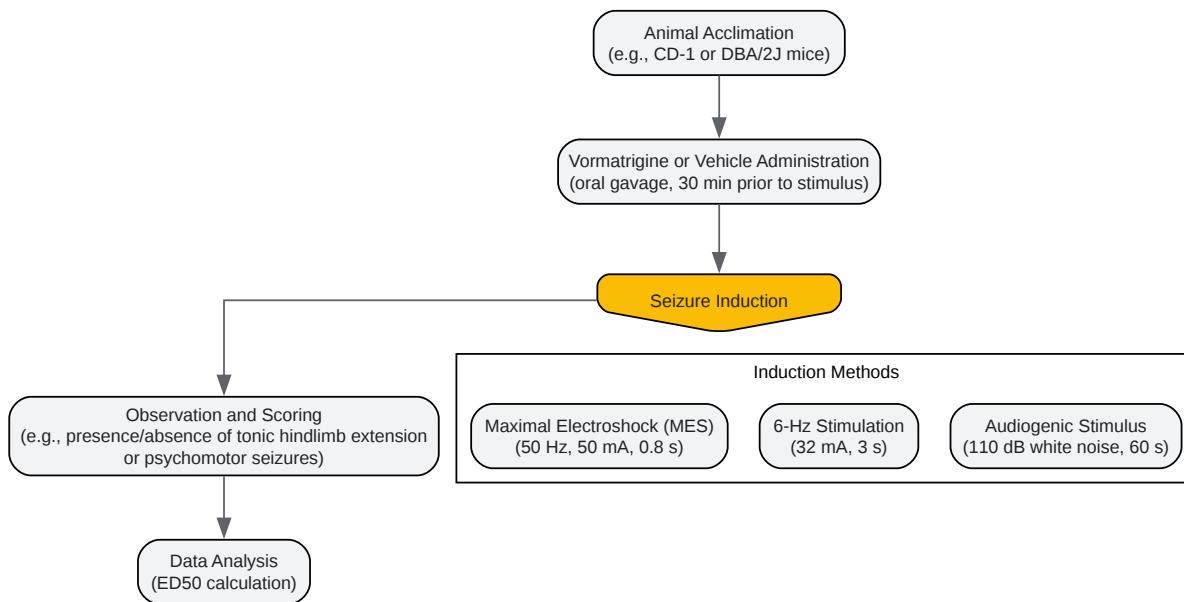
Summary of Anticonvulsant Activity

Model	Species/Strain	Endpoint	Vormatrigine ED50 (mg/kg, p.o.)
Maximal Electroshock (MES)	CD-1 Mice	Protection from tonic hindlimb extension	0.42
Audiogenic Seizure	DBA/2J Mice	Protection from tonic hindlimb extension	0.55
6-Hz Psychomotor Seizure (32mA)	CD-1 Mice	Protection from psychomotor seizures	1.9
Pentylenetetrazole (PTZ)	CD-1 Mice	Protection from generalized clonic seizures	2.6[5]

Motor Impairment Assessment

The potential for motor side effects was evaluated using the rotarod test in mice. This assay helps to determine the therapeutic index of an anticonvulsant.

Test	Species/Strain	Endpoint	Vormatrigine TD50 (mg/kg, p.o.)
Rotarod	CD-1 Mice	Motor impairment (latency to fall)	10.27


Analgesic Activity in Rodent Models

Despite **vormatrigine**'s mechanism of action targeting voltage-gated sodium channels, which are also implicated in pain signaling, there is currently no publicly available data on the efficacy of **vormatrigine** in rodent models of neuropathic or inflammatory pain. Comprehensive searches for preclinical studies of **vormatrigine** (PRAX-628) in established pain models did not yield any quantitative or qualitative results.

Experimental Protocols

Anticonvulsant Seizure Models

A standardized experimental workflow is employed for the evaluation of **vormatrigine**'s anticonvulsant properties in acute seizure models.

[Click to download full resolution via product page](#)

Workflow for anticonvulsant testing in rodent models.

Maximal Electroshock (MES) Seizure Model:

- Animals: Adult male CD-1 mice.
- Drug Administration: **Vormatrigine** or vehicle administered via oral gavage 30 minutes prior to the stimulus.
- Stimulus: An electrical stimulus (50 Hz, 50 mA, 0.8 s duration, 10 ms square pulse width) is delivered via corneal electrodes.
- Endpoint: Observation for the presence or absence of tonic hindlimb extension.

6-Hz Psychomotor Seizure Model:

- Animals: Adult male CD-1 mice.
- Drug Administration: **Vormatrigine** or vehicle administered via oral gavage 30 minutes prior to the stimulus.
- Stimulus: An electrical stimulus (6 Hz, 32 mA, 3 s duration, 0.2 ms rectangular pulse width) is delivered via corneal electrodes.
- Endpoint: Observation for psychomotor seizures, defined by behaviors such as stupor/immobility, forelimb clonus, Straub tail, and lateral head movement.

Audiogenic Seizure Model:

- Animals: Juvenile male and female DBA/2J mice.
- Drug Administration: **Vormatrigine** or vehicle administered via oral gavage 30 minutes prior to the stimulus.
- Stimulus: Exposure to 110 dB of white noise for 60 seconds.
- Endpoint: Observation for the presence or absence of full tonic hindlimb extension.

Rotarod Test for Motor Impairment

- Animals: Adult male CD-1 mice.[\[4\]](#)
- Drug Administration: **Vormatrigine** or vehicle administered via oral gavage 30 minutes prior to the assay.[\[4\]](#)
- Apparatus: A rotarod apparatus operated at a constant speed of 15 rpm.[\[4\]](#)
- Endpoint: The latency to fall from the rotating rod is recorded, with a cutoff time of 180 seconds.[\[4\]](#)

Conclusion

The preclinical data available for **vormatrigine** in rodent models strongly support its development as a potent anticonvulsant. Its mechanism of action, characterized by a state-dependent blockade of voltage-gated sodium channels with a preference for hyperexcitable states, provides a clear rationale for its efficacy. The quantitative data from various seizure models in mice, coupled with a favorable therapeutic index in motor impairment assays, highlight its potential as a best-in-class treatment for focal epilepsy.^{[2][3]} Further research is warranted to explore the potential analgesic effects of **vormatrigine** in rodent models of pain, as this remains a significant gap in the publicly available preclinical profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Praxis Precision Medicines to Showcase Updates from Largest [globenewswire.com]
- 2. Praxis Precision Medicines Provides Update on Essential3 and Corporate Update - Praxis Precision Medicines, Inc. [ir.praxismedicines.com]
- 3. Praxis Precision Medicines to Present on Late-Stage Programs across Epilepsy and Movement Disorders at the American Academy of Neurology 2025 Annual Meeting - BioSpace [biospace.com]
- 4. neurology.org [neurology.org]
- 5. prax-628 is a next generation functionally selective small molecule with potent anti-seizure activity and potential as best-in-class treatment for focal epilepsy [aesnet.org]
- 6. PRAX-628--A-Novel-Sodium-Channel-Blocker-with-Greater-Potency-and-Activity-Dependence-Compared-to-Standard-of-Care [aesnet.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Vormatrigine (PRAX-628): A Technical Overview of Preclinical Pharmacodynamics in Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15588936#vormatrigine-pharmacodynamics-in-rodent-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com